

Application Notes: Induction of Reactive Oxygen Species (ROS) Generation In Vitro using Isobavachalcone

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Compound of Interest		
Compound Name:	Isobavachalcone	
Cat. No.:	B7819685	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC) is a naturally occurring chalcone compound primarily isolated from the plant Psoralea corylifolia.[1] It has garnered significant attention in pharmacological research due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] A key mechanism underlying its anti-cancer effects is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[2][6]

Malignant cells often exhibit higher baseline levels of oxidative stress compared to normal cells, making them more susceptible to agents that further increase ROS levels.[6] **Isobavachalcone** capitalizes on this vulnerability. It has been shown to induce ROS production in a time- and concentration-dependent manner in various cancer cell lines, including prostate (PC-3), liver (HepG2), breast (MCF-7), and pancreatic (Panc 02) cancer cells.[6][7][8][9] This elevation in intracellular ROS disrupts the cellular redox balance, leading to downstream events such as endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[2][6][7]

One of the primary molecular targets of IBC is Thioredoxin Reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1][6] By inhibiting TrxR1, IBC compromises the cell's



ability to scavenge free radicals, leading to a significant accumulation of ROS.[6] This targeted disruption of redox homeostasis makes **Isobavachalcone** a valuable tool for studying oxidative stress-mediated cell death pathways and a promising candidate for anti-cancer drug development.[1]

Data Presentation: Isobavachalcone-Induced ROS Generation

The following table summarizes the experimental conditions and outcomes of **Isobavachalcone**-induced ROS generation in various cancer cell lines as reported in the literature.



Cell Line	Isobavachal cone (IBC) Concentrati on	Incubation Time	Method of ROS Detection	Key Outcome	Reference(s)
PC-3 (Prostate Cancer)	45 μΜ	Time- dependent (e.g., 6 hours)	DCFH-DA with Flow Cytometry	Significant time- and concentration -dependent increase in intracellular ROS.[6]	[6]
HepG2 (Liver Cancer)	Various concentration s	24 hours	Flow Cytometry	IBC initiated the accumulation of ROS in cells and impaired mitochondrial function.[7]	[7][10]
MCF-7 (Breast Cancer)	10, 20, 40 μmol/L	Not specified	ROS Assay Kit	Increased ROS accumulation, decreased mitochondrial membrane potential, and lower ATP levels.[8]	[8]
Panc 02 (Pancreatic Cancer)	Various concentration s	24 hours	Flow Cytometry	IBC treatment triggered cell apoptosis and ROS generation.[9]	[9]

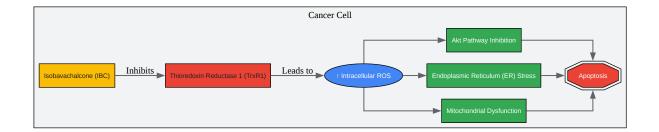


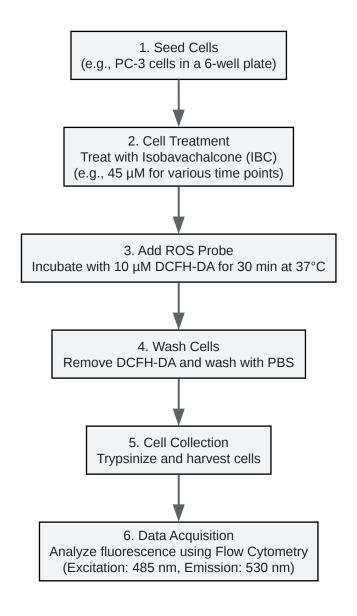
H1975 (Nonsmall cell 20, 40, 80 μM Not specified Not specified ROS [11] lung cancer) [11]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the molecular pathway of IBC-induced ROS generation and the general experimental workflow for its detection.







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